molecular formula C18H18N4O B5226224 N-(2,4-dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

N-(2,4-dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

Cat. No.: B5226224
M. Wt: 306.4 g/mol
InChI Key: AKFYIGOCODUHIP-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide, also known as DMPTB, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. DMPTB belongs to the class of compounds known as benzamides, which have been shown to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways. For example, this compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This inhibition may lead to changes in the expression of genes involved in cell growth and survival, contributing to this compound's antitumor activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the modulation of immune function. This compound has also been shown to have antioxidant activity, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,4-dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is that it has been shown to exhibit activity against a range of cancer cell lines, suggesting that it may have broad-spectrum antitumor activity. However, this compound's mechanism of action is not fully understood, which may limit its development as a therapeutic agent. Additionally, further research is needed to determine the optimal dosage and administration of this compound, as well as its potential side effects.

Future Directions

There are several potential directions for future research on N-(2,4-dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide. For example, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Additionally, the development of more efficient and scalable synthesis methods for this compound may enable its use in clinical trials and eventual commercialization. Finally, the combination of this compound with other therapeutic agents may enhance its activity and reduce potential side effects.

Synthesis Methods

N-(2,4-dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide can be synthesized through a multistep reaction starting from 2,4-dimethylbenzoyl chloride and 5-methyl-1H-1,2,3-triazole. The reaction involves the use of various reagents and solvents, including triethylamine, dichloromethane, and ethanol. The yield of this compound can be optimized through careful control of reaction conditions, such as temperature and reaction time.

Scientific Research Applications

N-(2,4-dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide has been investigated for its potential as a therapeutic agent in a variety of contexts. For example, it has been shown to exhibit antitumor activity in vitro and in vivo, suggesting that it may be useful in the treatment of cancer. This compound has also been shown to have antibacterial and antifungal activity, indicating that it may be useful in the development of new antimicrobial agents.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-(5-methyltriazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-12-4-9-17(13(2)10-12)20-18(23)15-5-7-16(8-6-15)22-14(3)11-19-21-22/h4-11H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFYIGOCODUHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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